N-(2-cyano-1-thiophen-2-ylethyl)acetamide
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Overview
Description
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is an organic compound with the molecular formula C9H10N2OS It is characterized by the presence of a cyano group (–CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an ethyl acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1-thiophen-2-ylethyl)acetamide typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-1-thiophen-2-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated thienyl derivatives
Scientific Research Applications
N-(2-cyano-1-thiophen-2-ylethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thienyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2-ethylhexyl)acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
- N-2-thienylacetamide
Uniqueness
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is unique due to the presence of both a cyano group and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17770-30-8 |
---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
N-(2-cyano-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12) |
InChI Key |
NJKMZAVDAFBTHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
Canonical SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
Synonyms |
N-[1-Cyano-1-(2-thienyl)ethyl]acetamide |
Origin of Product |
United States |
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